Heptadecafluoroisooctanesulphonamide

Description

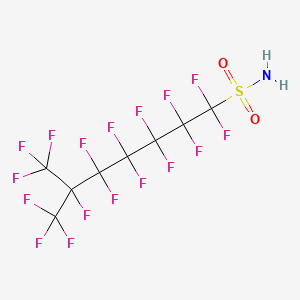

Structure

3D Structure

Properties

CAS No. |

93894-56-5 |

|---|---|

Molecular Formula |

C8H2F17NO2S |

Molecular Weight |

499.15 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide |

InChI |

InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28) |

InChI Key |

LIDOVKZSCIIYGP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Heptadecafluoroisooctanesulphonamide

Detection and Quantification in Aquatic Environments

The presence of Heptadecafluoroisooctanesulphonamide has been documented in various aquatic systems, a testament to its mobility and persistence.

Freshwater Systems (Rivers, Lakes)

Studies have confirmed the presence of this compound in freshwater bodies. In a 2016 survey of rivers and lakes in Washington State, Perfluorooctane (B1214571) sulfonamide (PFOSA) was detected in one surface water sample, although specific concentrations were not detailed in the summary. wa.gov Research conducted downstream of an international airport in Hamilton, Ontario, Canada, analyzed for a suite of perfluorinated compounds, including PFOSA, in the surface water of the Welland River and Lake Niapenco, though the primary focus of the reported results was on PFOS. nih.gov A broader study of Washington State rivers and lakes also noted the detection of at least one perfluorinated compound in all tested waterbodies, including those in pristine areas. nih.gov

Wastewater Treatment Plant Influent and Effluent

Wastewater treatment plants (WWTPs) are recognized as significant pathways for the entry of PFAS into the aquatic environment. wikipedia.org Research has shown that while some PFAS can be partially removed during treatment, others, including precursors like this compound, can be formed during the process. wikipedia.org

A study compiling data from various sources reported that Perfluorooctane sulfonamide (PFOSA) was detected in the effluent of wastewater treatment plants, with a median concentration of approximately 0.5 ng/L. The same report noted its presence in landfill leachates at a higher median concentration of around 7 ng/L. acs.org In a 2016 study in Washington State, PFOSA was detected in one of the five final effluent samples from wastewater treatment plants that were analyzed. wa.gov

| Environmental Matrix | Location/Study | Reported Concentration of this compound (PFOSA) |

| WWTP Effluent | Various | Median: ~0.5 ng/L |

| Landfill Leachate | Various | Median: ~7 ng/L |

| WWTP Effluent | Washington State (2016) | Detected in 1 of 5 samples |

Groundwater Systems

The contamination of groundwater with this compound is a growing concern due to the potential for long-term exposure. A comprehensive meta-analysis of global PFAS in groundwater, covering 21 countries, found that perfluorooctanoic acid (PFOA) and PFOS were the most frequently reported, with concentrations ranging from nanograms to milligrams per liter. nih.gov However, specific quantitative data for this compound in this global review were not highlighted.

In a study of groundwater used for drinking water in the eastern United States, direct measurements of several common PFOS and PFOA precursors, including perfluorooctanesulfonamide (B106127), were found to account for less than 25% of the observed increase in PFOA concentrations in urban runoff, suggesting their presence but not providing specific concentration data. umn.edu Another study in a U.S. metropolitan area investigated the migration of PFOS and PFOA in soils and groundwater but did not report specific concentrations for PFOSA. nih.gov Research in a specific Canadian watershed did not detect perfluorooctanesulfonamide in groundwater samples, with a detection limit of 0.00052 ng/L. nih.gov

Occurrence in Terrestrial Environments

This compound's persistence allows it to accumulate in terrestrial compartments, including soils and sediments.

Soil Matrices

The transformation of other PFAS precursors in soil can lead to the formation of this compound. One study confirmed that the aerobic biotransformation of N-ethyl perfluorooctane sulfonamide (EtFOSA) and N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) in soil contributes significantly to the presence of PFOS and other persistent sulfonamide derivatives, including perfluorooctane sulfonamide (FOSA). nih.gov While this indicates the formation of this compound in soil, specific concentration data from field studies are limited in the reviewed literature.

Sediment Compartments

Sediments can act as a sink for persistent organic pollutants like this compound. Laboratory experiments have been conducted to understand its partitioning behavior between water and sediment. These studies determined the organic carbon-normalized partition coefficient (K(OC)) for Perfluorooctane sulfonamide (PFOSA) to be log K(OC) = 4.1 ± 0.35 cm³/g⁻¹. wa.gov This relatively high value indicates a tendency for the compound to sorb to the organic fraction of sediments. wa.gov

Atmospheric Presence and Transport Considerations

This compound and its related compounds, part of the broader group of per- and polyfluoroalkyl substances (PFAS), are present in the atmosphere due to their use in various industrial and commercial products. ospar.org These substances can be released into the environment during their manufacturing process and from the wear and tear of treated materials like carpets, textiles, and leather. ospar.org Once in the environment, they can enter the atmosphere.

The atmospheric transport of these compounds is a significant pathway for their distribution to remote regions. Research indicates that neutral poly- and perfluoroalkyl substances, including perfluoroalkane sulfonamides (FASAs), are subject to long-range atmospheric transport. researchgate.net This is supported by the detection of these compounds in the air of remote marine environments like the North Sea. researchgate.net The transport occurs with the compounds existing in both the gas and particle phases in the atmosphere. researchgate.net

Studies in the Canadian Arctic have quantified the presence of fluorinated sulfonamides (FOSAs) and sulfonamidoethanols (FOSEs) in the atmosphere. researchgate.net In these remote areas, fluorotelomer alcohols (FTOHs) were the most dominant PFAS in the gas phase, with concentrations ranging from 20 to 138 pg/m³, followed by FOSEs (0.4–23 pg/m³) and FOSAs (0.5–4.7 pg/m³). researchgate.net In the particle phase, FOSEs were the dominant class with concentrations between 0.3 and 8.6 pg/m³. researchgate.net The partitioning between the gas and particle phases is a crucial factor in their atmospheric transport and eventual deposition. researchgate.net For instance, the particle-associated fraction followed the general trend of FOSEs (~25%) > FOSAs (~9%) > FTOHs (~1%). researchgate.net

Global and Regional Distribution Patterns

The distribution of this compound and related compounds is global, with detections in various environmental compartments across different regions, including remote areas like the Arctic. researchgate.netnih.gov This widespread distribution is a result of both atmospheric and oceanic transport. nih.gov

In a study conducted in the North Sea, neutral PFASs, including FASAs, were detected in both surface seawater and the atmosphere. The highest concentrations were found in the estuaries of the Weser and Elbe rivers, with a decreasing concentration gradient moving away from the coast towards the central part of the North Sea. researchgate.net This pattern suggests that continental emissions are a significant source of these compounds to the marine environment. researchgate.net

The following table summarizes the concentrations of neutral PFASs, including a compound related to this compound, found in the air and seawater of the North Sea.

| Compound Class | Air Concentration (pg/m³) | Seawater Concentration (pg/L) |

| Fluorotelomer Alcohols (FTOHs) | 36 - 126 | 2.6 - 74 |

| Perfluoroalkane Sulfonamides (FASAs) | 3.1 - 26 | <0.1 - 19 |

| Perfluoroalkane Sulfonamidoethanols (FASEs) | 3.7 - 19 | <0.1 - 63 |

| Fluorotelomer Acrylates (FTACs) | 0.8 - 5.6 | <1.0 - 9.0 |

| Data from a study in the North Sea. researchgate.net |

In the Canadian Arctic, various polyfluoroalkyl compounds have been quantified in the atmosphere. The concentrations of different classes of these compounds in the gas and particle phases are detailed in the table below, highlighting their presence in this remote region.

| Compound Class | Gas Phase Concentration (pg/m³) | Particle Phase Concentration (pg/m³) |

| Fluorotelomer Alcohols (FTOHs) | 20 - 138 | Not Quantified |

| Fluorinated Sulfonamides (FOSAs) | 0.5 - 4.7 | - |

| Sulfonamidoethanols (FOSEs) | 0.4 - 23 | 0.3 - 8.6 |

| Perfluoroalkyl Carboxylates (PFCAs) | Not Quantified | <0.04 - 0.18 |

| Data from a study in the Canadian Arctic. researchgate.net |

The global detection of these persistent compounds, even in areas far from direct sources, underscores the efficiency of long-range environmental transport mechanisms. nih.gov

Environmental Fate and Transformation Pathways of Heptadecafluoroisooctanesulphonamide

Abiotic Transformation Mechanisms

The abiotic transformation of heptadecafluoroisooctanesulphonamide is primarily driven by photolytic, hydrolytic, oxidative, and reductive processes. These mechanisms can lead to the degradation of the parent compound and the formation of various transformation products.

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of chemical compounds by light energy. For this compound, both direct and indirect photolysis can play a role in its environmental transformation.

Direct photolysis of perfluorooctane (B1214571) sulfonamide (FOSA), the core structure of this compound, has been observed. nih.gov Studies have shown that FOSA can be photodegraded, with perfluorooctanoic acid (PFOA) being identified as a major product. nih.gov However, the presence of other environmental components, such as microplastics, appears to have a negligible effect on this direct degradation process. nih.gov

Indirect photolysis, mediated by reactive species generated by light, is a significant degradation pathway for perfluoroalkane sulfonamides. The presence of substances that can be photo-activated to produce these reactive species can enhance the degradation of these persistent compounds. For instance, the degradation of perfluorooctane sulfonate (PFOS), a related compound, is enhanced in the presence of iodide and humic acid under UV irradiation. researchgate.net

Hydrolytic Transformation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Perfluoroalkyl sulfonamides are generally considered to be resistant to abiotic hydrolysis under typical environmental conditions. researchgate.net The strong carbon-fluorine bonds and the stability of the sulfonamide group contribute to this resistance. nih.gov While some studies suggest that N-substituted perfluorooctanesulfonamides might undergo transformation to PFOS, the direct hydrolysis of the sulfonamide bond in compounds like this compound is not considered a significant environmental fate pathway. researchgate.netacs.org The sulfonamide group is noted to be more resistant to hydrolytic cleavage than an amide group. nih.gov

Oxidative Transformation Pathways

Oxidative transformation involves the reaction of a substance with an oxidizing agent. In the environment, this often occurs through reactions with photochemically produced reactive oxygen species. For perfluoroalkane sulfonamides, transformation can occur in both atmospheric and aquatic environments. While direct oxidative degradation is one pathway, biotransformation in organisms like plants can also lead to oxidative products. For example, in vivo exposure of soybean and pumpkin to FOSA resulted in its metabolism to PFOS and other shorter-chain perfluoroalkane sulfonates. nih.gov

Reductive Transformation Pathways

Reductive transformation, particularly reductive defluorination, is a potential degradation pathway for per- and polyfluoroalkyl substances. This process involves the removal of fluorine atoms from the perfluoroalkyl chain. Studies have shown that branched isomers of PFOS are more susceptible to reductive degradation than the linear form. nih.gov Various methods, including the use of vitamin B12 as a catalyst with a bulk reductant, have been shown to induce reductive defluorination of PFOS. nih.govresearchgate.net This process can lead to the formation of fluoride (B91410) ions and a range of degradation products with fewer fluorine atoms. nih.gov

Interactive Data Tables

Photodegradation of Perfluorooctane Sulfonamide (FOSA)

| Study Condition | Observation | Primary Product | Reference |

|---|---|---|---|

| Photodegradation in the absence of microplastics | FOSA was photodegraded | PFOA | nih.gov |

| Photodegradation in the presence of microplastics (PE, PVC, PS, PTFE) | Negligible effect on FOSA degradation | PFOA | nih.gov |

Reductive Defluorination of PFOS Isomers

| PFOS Isomer | Reductant System | Fluoride Release | Observation | Reference |

|---|---|---|---|---|

| Technical PFOS | Vitamin B12 / Ti(III)-citrate | 18% | Equivalent to the removal of 3 mol F-/mol PFOS | nih.gov |

| Branched PFOS Isomers | Vitamin B12 / Ti(III)-citrate | 71% | Equivalent to the removal of 12 mol F-/mol PFOS | nih.gov |

Mineral-Mediated Abiotic Degradation

Currently, there is a notable lack of specific research findings on the mineral-mediated abiotic degradation of this compound. While studies have explored the abiotic degradation of other per- and polyfluoroalkyl substances (PFAS) through processes like reduction by reactive mineral phases, direct evidence and mechanistic pathways for this compound remain an area requiring further investigation.

Biotic Transformation Mechanisms

The biotic transformation of perfluoroalkyl sulfonamides, such as this compound, is a key process influencing their environmental fate and the formation of terminal degradation products like perfluorooctane sulfonate (PFOS). These transformations are primarily mediated by microorganisms in various environmental compartments. acs.orgnih.govnih.gov

Microbial Degradation Studies

Microbial degradation of perfluoroalkane sulfonamides and their derivatives has been observed in various environmental settings, including soil, marine sediments, and wastewater treatment plants. acs.orgnih.govnih.gov These compounds can undergo biotransformation, leading to the formation of more stable end products. acs.org

Aerobic Biodegradation Pathways

Under aerobic conditions, perfluoroalkyl sulfonamide derivatives are known to biodegrade, contributing to the formation of PFOS in the environment. nih.gov Studies on related compounds, such as N-ethyl perfluorooctane sulfonamido ethanol (B145695) (EtFOSE), have elucidated several transformation pathways. In aerobic soil environments, EtFOSE is transformed into intermediates including N-ethyl perfluorooctane sulfonamidoacetic acid (EtFOSAA) and perfluorooctane sulfonamide (FOSA). nih.gov Research has also identified a direct pathway involving the hydrolysis of the sulfonamide bond to produce PFOS. nih.gov The biotransformation of these precursors involves multistep reactions that can be influenced by environmental conditions. acs.org

A study on the aerobic soil biotransformation of N-ethyl perfluorooctane sulfonamide (EtFOSA) reported an apparent soil half-life of 13.9 ± 2.1 days, with a 4.0 mol% yield of PFOS after 182 days. nih.gov The degradation pathways for EtFOSE in aerobic soil largely mirror those observed in activated sludge and marine sediments. nih.gov

Table 1: Aerobic Biotransformation of N-ethyl perfluorooctane sulfonamide ethanol (EtFOSE) in Soil

| Precursor | Major Transformation Products | Environment | Reference |

| N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) | N-ethyl perfluorooctane sulfonamidoacetic acid (EtFOSAA), Perfluorooctane sulfonamide (FOSA), Perfluorooctane sulfonamide acetic acid (FOSAA), Perfluorooctane sulfonate (PFOS) | Aerobic Soil | nih.gov |

Anaerobic Biodegradation Pathways

The anaerobic biodegradation of perfluoroalkyl sulfonamides is less well understood compared to aerobic pathways. While many per- and polyfluoroalkyl substances (PFAS) are highly resistant to anaerobic degradation, some studies have indicated potential transformation pathways. nih.govrsc.org For instance, research on PFOS in soil amended with a dehalogenating culture showed a significant decrease in its concentration under anaerobic conditions, suggesting microbially mediated reduction. usgs.govnih.gov The proposed mechanism involves desulfonation as an initial step in the biodegradation process. usgs.govnih.gov

However, other studies have shown that compounds like PFOS and its analogues are highly resistant to anaerobic microbial degradation, even over extended incubation periods. rsc.orgresearchgate.net One study found that PFOS was not reductively dehalogenated by an anaerobic microbial consortium after 3.4 years of incubation. rsc.org The recalcitrance of these compounds under anaerobic conditions highlights the stability of the perfluoroalkyl chain.

Identification of Degrading Microorganisms

Several microorganisms have been identified with the capability to degrade perfluoroalkyl sulfonamides. An Acinetobacter sp. strain M, isolated from contaminated soil, was found to effectively degrade perfluorooctane sulfonamide (PFOSA). nih.gov This degradation was catalyzed by extracellular enzymes that preferentially cleave carbon-carbon and carbon-fluorine bonds. nih.gov Under optimal conditions, a 76% degradation efficiency of PFOSA was achieved within 12 hours. nih.gov

Pseudomonas aeruginosa has also been identified as capable of biodegrading PFOS. researchgate.net In one study, this bacterium was able to decompose approximately 67% of PFOS within 48 hours of incubation. researchgate.net Furthermore, research on the biotransformation of C6 sulfonamido precursors has implicated nitrifying microorganisms, including the archaea Nitrososphaeria and the bacteria Nitrospina, in the degradation process. acs.org

Table 2: Microorganisms Involved in the Degradation of Perfluoroalkyl Sulfonamides

| Microorganism | Degraded Compound | Environment/Source | Reference |

| Acinetobacter sp. strain M | Perfluorooctane sulfonamide (PFOSA) | Contaminated Soil | nih.gov |

| Pseudomonas aeruginosa | Perfluorooctane sulfonate (PFOS) | Wastewater Treatment Sludge | researchgate.net |

| Nitrososphaeria (Archaea) | C6 Sulfonamido Precursors | Groundwater/Surface Water Interface | acs.org |

| Nitrospina (Bacteria) | C6 Sulfonamido Precursors | Groundwater/Surface Water Interface | acs.org |

Biotransformation in Ecological Systems

Studies on the earthworm Eisenia fetida exposed to EtFOSE have demonstrated bioaccumulation and biotransformation within a terrestrial organism. nih.gov The primary biotransformation product detected in the earthworms was EtFOSAA, along with other metabolites such as EtFOSA, FOSAA, FOSA, and PFOS. nih.gov This indicates that in vivo metabolic processes contribute to the transformation of these precursors. nih.govnih.gov The complexity of isomer-specific biotransformation in soil further complicates the use of PFOS isomer ratios for source tracking in the environment. nih.gov

Formation of Persistent Metabolites and Transformation Products (e.g., PFOS, PFOA from precursors)

This compound, also known as Sulfluramid or N-ethyl perfluorooctane sulfonamide (EtFOSA), is recognized as a significant precursor to other persistent and bioaccumulative PFAS, most notably perfluorooctane sulfonate (PFOS). ipen.orgnih.gov The transformation of Sulfluramid in the environment is a critical pathway leading to the formation of these more stable end-products.

The primary transformation process involves the biodegradation of the non-fluorinated parts of the molecule. gcu.ac.uk In soil and biological systems, Sulfluramid undergoes N-de-ethylation to form perfluorooctane sulfonamide (FOSA). nih.gov This is considered a major pathway in its environmental degradation. acs.org Further transformation of FOSA leads to the formation of PFOS. gcu.ac.ukdiva-portal.org Studies have shown that the biotransformation of FOSA to PFOS can occur in liver slices of animals. acs.org

Another identified transformation product is perfluorooctane sulfonamidoacetate (FOSAA), which has been detected in studies investigating the transformation of Sulfluramid in plants. gcu.ac.uk The transformation pathways can be species-specific, with different metabolite profiles observed in various plants compared to soil and microbial degradation. gcu.ac.uk For instance, in marine sediments, EtFOSA has been shown to transform into a suite of products including N-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, and ultimately perfluorooctane sulfonate. nih.gov

The yield of PFOS from Sulfluramid can be substantial. Laboratory and field studies have reported varying conversion rates depending on the specific conditions and the commercial formulation of the pesticide. For example, one study estimated that the use of Sulfluramid in Brazil between 2004 and 2015 could contribute between 167 and 487 tonnes of PFOS and FOSA to the environment. nih.gov Another study investigating a soil-vegetable mesocosm found that technical EtFOSA yielded 34% PFOS, while a commercial ant bait formulation resulted in a surprisingly high 277% PFOS yield, suggesting the presence of other PFOS precursors in the commercial product. researchgate.net

The degradation of Sulfluramid is a slow process, contributing to the long-term release of its persistent metabolites into the environment. nih.gov While Sulfluramid itself is degraded, its ultimate transformation products, like PFOS, are extremely resistant to further environmental degradation. pops.int

Table 1: Transformation Products of this compound

| Precursor Compound | Transformation Product | Environment/System | Reference |

|---|---|---|---|

| This compound (Sulfluramid/EtFOSA) | Perfluorooctane sulfonamide (FOSA) | Soil, Plants, Animal Metabolism | gcu.ac.uknih.govacs.org |

| This compound (Sulfluramid/EtFOSA) | Perfluorooctane sulfonate (PFOS) | Soil, Plants, Animal Metabolism, Marine Sediments | nih.govgcu.ac.uknih.govdiva-portal.org |

| This compound (Sulfluramid/EtFOSA) | Perfluorooctane sulfonamidoacetate (FOSAA) | Plants | gcu.ac.uk |

Sorption and Desorption Dynamics in Environmental Matrices

The movement and bioavailability of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. The compound, referred to as GX071 in some studies, has been shown to be immobile in various soil types. epa.gov

Batch-equilibrium adsorption/desorption studies have demonstrated that Sulfluramid adsorbs strongly to different soils, ranging in texture from sand to clay. epa.gov Once adsorbed, it does not readily desorb back into the solution phase, indicating a strong binding affinity. epa.gov The Freundlich adsorption constants (Kads) have been measured to range from 118 to 2296, with organic carbon-normalized sorption coefficients (Koc) ranging from 22,383 to 267,130 L/kg in soils with varying organic carbon content. epa.gov These high Koc values confirm its low mobility in soil. The adsorption process is noted to be non-linear. epa.gov

The sorption of perfluoroalkyl sulfonamides is influenced by the organic carbon content of the soil and sediment. itrcweb.org For the closely related compound perfluorooctane sulfonamide (PFOSA), the log organic carbon-normalized partition coefficient (log K(OC)) was determined to be 4.1 ± 0.35 cm³/g. nih.gov The sorption behavior of these compounds is also affected by pH, with changes in the ionization state of the molecule influencing its attraction to charged soil particles. nih.gov

Table 2: Sorption Coefficients of this compound (GX071) in Different Soil Types

| Soil Texture | Kads | Koc (L/kg) | Reference |

|---|---|---|---|

| Sand | 118 | 22,383 | epa.gov |

| Loam | 1257 | 267,130 | epa.gov |

| Clay | 623 | 22,436 | epa.gov |

Volatilization and Air-Water Exchange Processes

Volatilization can be an important environmental fate process for this compound, particularly from moist soil surfaces. nih.gov The tendency of a chemical to partition between air and water is described by its Henry's Law constant. An estimated Henry's Law constant for Sulfluramid is 5.4 atm-cu m/mole, suggesting a potential for volatilization. nih.gov

However, the strong adsorption of Sulfluramid to soil and sediment can significantly reduce its volatilization from water surfaces. nih.gov While the estimated volatilization half-life for a model river and lake are relatively short (6.7 hours and 9.1 days, respectively), when adsorption is considered, the estimated volatilization half-life from a model pond increases dramatically to 24 years. nih.gov This indicates that in real-world scenarios where the compound is bound to particulate matter, its transfer from water to the atmosphere is likely to be limited.

Modeling Environmental Fate and Transport

Modeling is a valuable tool for predicting the environmental fate and transport of chemicals like this compound. itrcweb.orgresearchgate.net These models integrate the physicochemical properties of the compound with environmental parameters to simulate its distribution and persistence in different environmental compartments.

For Sulfluramid (EtFOSA), model simulations predict that the parent compound will predominantly partition to soils due to its high sorption affinity. nih.gov In contrast, its more water-soluble transformation products, such as FOSA and PFOS, are predicted to be more mobile and have a higher potential to leach from the soil into surface waters. nih.govacs.org This is supported by field observations where FOSA and PFOS have been detected in surface waters in areas of Sulfluramid use, while the parent compound was not detected. nih.govacs.org

Various environmental fate models, such as QEAFATE and AQUATOX, are available to simulate the transport and transformation of contaminants in aquatic systems. nih.govepa.gov However, specific applications of these comprehensive models to this compound are not widely reported in the literature. The accuracy of these models depends on the availability of reliable input data for key processes such as sorption, degradation rates, and partitioning coefficients. itrcweb.org The development of predictive models for the fate of this compound is crucial for understanding its long-term environmental behavior and for assessing the risks associated with its use. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Sulfluramid, N-ethyl perfluorooctane sulfonamide, EtFOSA, GX071 |

| Perfluorooctane sulfonate | PFOS |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane sulfonamide | FOSA |

| Perfluorooctane sulfonamidoacetate | FOSAA |

Advanced Analytical Methodologies for Heptadecafluoroisooctanesulphonamide

Extraction and Sample Preparation Techniques

The effective analysis of Heptadecafluoroisooctanesulphonamide begins with its efficient extraction from the sample matrix and subsequent purification to remove interfering substances. The choice of technique is highly dependent on the sample type, with methods tailored for environmental, biological, and food matrices.

Solid-Phase Extraction (SPE) is a cornerstone technique for the pre-concentration and clean-up of samples containing per- and polyfluoroalkyl substances (PFAS), including sulfonamides. nih.govnih.gov Various sorbents have been utilized, with hydrophilic-lipophilic balanced (HLB) and mixed-mode anion exchange cartridges being particularly effective. nih.govacs.orgnih.govnih.gov For instance, a method for determining perfluorooctanesulfonylamide (PFOSA) in human plasma used a Waters Oasis HLB extraction column, achieving recoveries between 82.2% and 98.7%. nih.gov Another approach for analyzing PFAS in fruit and vegetables employed a Strata-X-AW mixed-mode weak anion exchange cartridge for cleanup. acs.org

Liquid-liquid extraction (LLE) and sonication are also employed, often preceding a direct determination by mass spectrometry. nih.govnih.gov A method for analyzing PFOS and PFOA in fish tissue utilized a simple liquid extraction with sonication, which streamlined the process by avoiding a separate SPE step. nih.gov For more complex sample clean-up, techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have been adapted for the extraction of PFAS from various matrices, including rat plasma. nih.gov

The table below summarizes common extraction techniques and their applications for related fluoro-compounds.

| Technique | Sorbent/Solvent System | Sample Matrix | Key Findings | Reference(s) |

| Solid-Phase Extraction (SPE) | Oasis HLB | Human Plasma | High recoveries (82.2-98.7%) for PFOSA. | nih.gov |

| SPE | Strata-X-AW (Weak Anion Exchange) | Fruit and Vegetables | Effective cleanup for trace-level PFAS analysis. | acs.org |

| SPE | C8 Phase with Methanol (B129727) Elution | Human Plasma | Extraction recoveries ≥92.3% for multiple drugs. | nih.gov |

| Liquid Extraction | Sonication | Fish Tissue | Fast method, avoids SPE, high recoveries (90% for PFOS). | nih.govnih.gov |

| QuEChERS | Methanol, Sodium Chloride, Magnesium Sulphate | Rat Plasma | Effective for simultaneous extraction of multiple compounds. | nih.gov |

| Microwave-Assisted Extraction (MAE) | 90% Methanol | Plant Material | More efficient and faster than conventional methods like Soxhlet. | nih.gov |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other analytes in the prepared sample extract before detection. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the target analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, particularly in reversed-phase mode, is a widely used technique for the separation of non-volatile PFAS like sulfonamides. nih.govchromatographyonline.com C8 and C18 columns are the most common stationary phases for this purpose. nih.govnih.gov One method successfully separated PFOSA from other fluorinated compounds in human plasma using a C8 column before mass spectrometric detection. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization for subsequent mass spectrometry. nih.gov HPLC methods coupled with MS detection provide a reliable and economical approach for trace-level analysis in complex matrices. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). nih.gov This enhanced separation efficiency is particularly advantageous for complex environmental and biological samples. nih.govutrgv.edu UHPLC systems are almost invariably coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of this compound and its precursors. This combination provides high sensitivity and selectivity, enabling the detection and quantification of these compounds at very low concentrations. nih.govnih.gov For instance, a UHPLC-APCI-MS/MS method was found to have the highest detectability for perfluoroalkyl sulfonamides in water samples. nih.gov

Gas Chromatography (GC) Considerations

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Neutral, volatile PFAS such as fluorotelomer alcohols and some sulfonamides can be determined directly using GC-MS. nih.gov However, ionic or less volatile compounds like perfluorooctane (B1214571) sulfonate (PFOS) require a derivatization step to increase their volatility for GC analysis. researchgate.netresearchgate.net

A common derivatization approach involves converting the analyte into a more volatile ester or amide. For example, PFOS isomers have been successfully separated and analyzed by GC-HRMS after derivatization with iso-propanol under acidic conditions. researchgate.net Another study developed a method using on-column derivatization with tetrabutylammonium (B224687) hydroxide (B78521) for the GC-MS analysis of PFOS in textiles. researchgate.net The choice of ionization mode is also critical, with chemical ionization (CI) sometimes providing better responses for these compounds than electron ionization (EI). nih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive detection technique for the analysis of this compound, providing the sensitivity and specificity required for trace-level quantification and unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of this compound and related PFAS. nih.govnih.govchromatographyonline.com This technique involves the selection of a specific precursor ion (the molecular ion of the target analyte) in the first mass analyzer, its fragmentation in a collision cell, and the subsequent detection of specific product ions in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity, minimizing matrix interferences and leading to a higher signal-to-noise ratio. nih.gov

For the related compound PFOS, the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 499 is typically monitored. The transitions to product ions at m/z 80 (SO₃⁻) and m/z 99 (FSO₃⁻) are used for quantification and confirmation, respectively. nih.govnih.gov While the m/z 499 → 99 transition is less sensitive, it can offer greater specificity and avoid potential interferences from compounds like taurodeoxycholate (B1243834) hydrate (B1144303) (TDCA). acs.orgnih.gov

To ensure accuracy and precision, especially in complex matrices, analytical methods often employ isotope dilution, where a known amount of a stable, isotopically labeled version of the target analyte (e.g., ¹³C₄-PFOS) is added to the sample as an internal standard at the beginning of the sample preparation process. acs.orgnih.gov This approach corrects for any analyte loss during extraction and for matrix effects during ionization. Methods using UHPLC-MS/MS have achieved limits of quantitation in the sub-ng/g or ng/L range, making them suitable for monitoring these persistent pollutants in environmental and biological systems. nih.govnih.govdiva-portal.org

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference(s) |

| Perfluorooctane Sulfonate (PFOS) | 499 | 80 (Quantification) | Common transitions for PFOS analysis. | nih.gov |

| Perfluorooctane Sulfonate (PFOS) | 499 | 99 (Quantification/Confirmation) | Used to avoid interference from TDCA. | acs.orgnih.govnih.gov |

| Perfluorooctanoic Acid (PFOA) | 413 | 369, 169 | Common transitions for PFOA analysis. | nih.gov |

| ¹³C₄-PFOS (Internal Standard) | 503 | 80 | Isotope-labeled internal standard for PFOS. | nih.gov |

| ¹³C₄-PFOA (Internal Standard) | 417 | 372 | Isotope-labeled internal standard for PFOA. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the identification and quantification of this compound and other per- and polyfluoroalkyl substances (PFAS). Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy and resolution, enabling the determination of the elemental composition of an analyte from its exact mass. This capability is crucial for distinguishing this compound from co-eluting matrix components that may have the same nominal mass but different elemental formulas. epa.govnih.gov

For the identification of this compound, HRMS analysis relies on the accurate mass measurement of the molecular ion. The theoretical exact mass of this compound (C8H2F17NO2S) is 498.95347 m/z for the [M-H]⁻ ion in negative ionization mode, which is commonly used for PFAS analysis. The high resolving power of HRMS allows for a narrow mass window (typically < 5 ppm) to be used for extracting the ion chromatogram, which significantly reduces background noise and enhances selectivity. researchgate.net Confirmation of the analyte's identity is further strengthened by examining its isotopic pattern and, when possible, by acquiring high-resolution fragmentation spectra (MS/MS) to identify characteristic product ions. nih.gov

In addition to identification, HRMS is increasingly used for quantification. While tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode has traditionally been the gold standard for quantification, HRMS offers several advantages. battelle.org Full-scan HRMS data acquisition allows for retrospective analysis of samples for compounds that were not initially targeted, which is particularly useful for emerging contaminants. epa.gov For quantification, a narrow window of the accurate mass is extracted to generate the chromatogram, and the peak area is proportional to the concentration of the analyte. While HRMS can be used for quantification without an internal standard, the most accurate results are obtained using an isotope-labeled internal standard, as in the isotope dilution technique. epa.gov

Below is a table summarizing typical HRMS parameters for the analysis of this compound.

| Parameter | Typical Value/Setting | Purpose |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) | Provides high mass resolution and accuracy. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently ionizes acidic compounds like sulfonamides. |

| Mass Resolution | > 60,000 FWHM | To distinguish the analyte from isobaric interferences. |

| Mass Accuracy | < 5 ppm | Ensures high confidence in identification based on exact mass. |

| Scan Mode | Full Scan or Tandem MS (MS/MS) | Full scan for screening; MS/MS for structural confirmation. |

| Collision Energy (for MS/MS) | Analyte-dependent (e.g., 10-40 eV) | To generate characteristic fragment ions for identification. |

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the most accurate method for the quantification of this compound in complex environmental and biological matrices. epa.gov This technique involves the addition of a known amount of a stable, isotopically labeled analogue of the target analyte to the sample prior to any sample preparation steps. epa.gov For this compound, this would typically be a ¹³C- or ¹⁸O-labeled version of the molecule.

The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte during extraction, cleanup, and ionization in the mass spectrometer. Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the response of the native analyte to the labeled internal standard in the final extract, an accurate concentration can be determined, as this ratio remains constant regardless of variations in sample recovery or matrix effects that can suppress or enhance the instrument's signal. epa.govmvcommission.org

The use of IDMS is particularly critical for PFAS analysis due to the prevalence of matrix effects in environmental samples and the potential for analyte loss during the multi-step sample preparation procedures often required. The accuracy of the quantification for known spiked concentrations of PFAS using isotope dilution has been shown to be very high, often around 97%.

The following table outlines key aspects of the IDMS approach for this compound analysis.

| Component | Description | Rationale |

| Analyte | This compound | The target compound for quantification. |

| Isotopically Labeled Internal Standard | e.g., ¹³C₈-Heptadecafluoroisooctanesulphonamide | A non-radioactive, stable isotope-labeled version of the analyte. It has a different mass but identical chemical and physical properties to the native analyte. |

| Quantification | Based on the response ratio of native analyte to labeled standard | Corrects for variations in extraction efficiency and matrix effects, leading to high accuracy and precision. |

| Mass Spectrometry | LC-MS/MS or LC-HRMS | Required to differentiate between the native and labeled compounds based on their mass-to-charge ratio. |

Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of this compound almost exclusively relies on hyphenated analytical techniques, which couple a separation method with a detection method. The most powerful and widely used of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). battelle.orglcms.cz This technique offers the high separation power of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry. chromatographyonline.com

In this setup, a liquid chromatograph first separates this compound from other compounds in the sample extract based on its physicochemical properties. Reversed-phase chromatography, using a C18 column, is the most common approach for separating PFAS like this compound. halocolumns.comsigmaaldrich.com The separated compounds then enter the mass spectrometer.

The tandem mass spectrometer (often a triple quadrupole) performs a two-stage mass analysis. In the first stage, the precursor ion corresponding to the mass of this compound is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific product ion is monitored. This process of Multiple Reaction Monitoring (MRM) is highly specific and sensitive, allowing for the detection of the analyte at very low concentrations, even in complex matrices. chromatographyonline.com

While LC-MS/MS is the workhorse for targeted analysis, other hyphenated techniques can be employed for broader screening. For instance, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) allows for non-targeted analysis, which can help in the discovery of novel or unexpected PFAS in a sample. epa.gov For volatile neutral compounds related to sulfonamides, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, although it is less common for the analysis of ionic PFAS. itrcweb.org

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and a robust quality assurance/quality control (QA/QC) program are essential for generating reliable and defensible data in the analysis of this compound. ida.orgepa.gov Given the low concentrations often encountered and the potential for sample contamination, strict protocols must be followed throughout the entire analytical process. mdpi.com

Method validation demonstrates that an analytical method is suitable for its intended purpose. For this compound, this involves evaluating several key parameters, as detailed in the table below. nih.govresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria (for PFAS analysis) |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of at least 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10:1; analyte recovery and precision must meet set criteria. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed via spike recovery in matrix. | Typically 70-130% recovery for spiked samples. epa.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as relative standard deviation (RSD). | RSD < 20-30%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in pH, mobile phase composition, etc. |

Method Blanks: Analyzing a blank sample (e.g., reagent water) to check for contamination introduced during the analytical process. itrcweb.org

Laboratory Control Spikes (LCS): A blank sample spiked with a known amount of the analyte to assess the accuracy and precision of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a portion of a field sample with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical results. nih.gov

Use of Isotopically Labeled Internal Standards: As discussed in the IDMS section, these are crucial for correcting for matrix effects and recovery losses. itrcweb.org

By implementing comprehensive method validation and stringent QA/QC procedures, laboratories can ensure the data generated for this compound is of high quality, reliable, and fit for purpose. epa.govqa-group.com

Ecological Implications and Ecotoxicological Research of Heptadecafluoroisooctanesulphonamide

Bioaccumulation and Bioconcentration in Aquatic Organisms

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consumption of contaminated food. mdpi.com Bioconcentration specifically refers to the uptake of a substance from the water. For PFAS, bioaccumulation is a significant concern due to their high persistence in the environment. mdpi.comnih.gov Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFAS have an affinity for proteins, leading to their accumulation in well-perfused organs like the liver, as well as in the blood. nih.gov

Accumulation in Fish Species

Although no studies directly report the accumulation of heptadecafluoroisooctanesulphonamide in fish, research on the closely related compound perfluorooctane (B1214571) sulfonamide (FOSA), a precursor to the widely studied perfluorooctane sulfonate (PFOS), provides valuable insights. In a study of a tropical estuarine food web, FOSA was detected in multiple fish species. nih.gov These findings suggest that other C8 sulfonamides, including the isooctane (B107328) variant, could also be taken up by fish from their environment. The accumulation potential is a key factor in determining the risk these substances pose to aquatic ecosystems. mdpi.com

Uptake in Invertebrates and Algae

Invertebrates and algae form the base of most aquatic food webs, and their contamination is a primary route for the transfer of pollutants to higher trophic levels. Studies have shown the presence of FOSA in invertebrates such as bivalves and crustaceans. nih.gov The green alga Pseudokirchneriella subcapitata and the invertebrate Daphnia magna are standard model organisms used in ecotoxicity testing to understand the potential for uptake and effects at the lower tiers of the food chain. nih.gov The uptake of PFAS by these organisms is a critical first step in the process of trophic transfer.

Trophic Transfer and Biomagnification Potential

Trophic transfer is the movement of a contaminant from one level of a food web to the next. researchgate.net When a chemical's concentration increases at successively higher trophic levels, it is said to biomagnify. researchgate.netnih.gov This is a significant concern for persistent and bioaccumulative substances.

Food Web Accumulation Studies

Food web studies are essential for determining if a chemical has the potential to biomagnify. This is often assessed using the Trophic Magnification Factor (TMF), where a value greater than 1 indicates biomagnification. nih.gov Research on PFAS in various aquatic food webs has demonstrated that certain compounds within this class do biomagnify. For example, studies in a tropical mangrove ecosystem revealed TMFs greater than 1 for PFOS and its precursor, N-ethyl perfluorooctane sulfonamide (EtFOSA). nih.gov Another study in the Barents Sea also reported biomagnification factors greater than 1 for several PFAS, including PFOS. nih.gov While FOSA itself was detected in the tropical food web, its TMF was not reported as being greater than one in that specific study. nih.gov These findings suggest that sulfonamide-based PFAS have the potential to move up the food chain, leading to higher concentrations in top predators.

Interactive Table: Trophic Magnification Factors (TMFs) for Selected PFAS

| Compound | Food Web Location | TMF Value | Biomagnification Potential | Reference |

| PFOS | Tropical Estuary | > 1 | Yes | nih.gov |

| EtFOSA | Tropical Estuary | > 1 | Yes | nih.gov |

| PFOS | Barents Sea | > 1 | Yes | nih.gov |

| PFHxS | Barents Sea | > 1 | Yes | nih.gov |

| PFNA | Barents Sea | > 1 | Yes | nih.gov |

Ecotoxicological Mechanisms and Effects in Non-Target Organisms

The ecotoxicological impact of a chemical refers to the harm it can cause to organisms in the environment. The mechanisms by which PFAS exert toxicity are complex and are an active area of research.

Aquatic Ecotoxicity Assessments

Standardized aquatic toxicity tests are used to evaluate the potential for a substance to cause harm to aquatic life. nih.govepa.gov These tests expose organisms like fish, invertebrates, and algae to the chemical and observe for adverse effects. nih.gov For poorly soluble substances, these tests require special methodologies to ensure accurate assessment of toxicity. nih.govecetoc.org While ecotoxicity data specific to this compound are not available, the broader class of PFAS has been subject to such testing. These assessments help to establish predicted no-effect concentrations (PNECs) which are used in risk assessments to determine if environmental concentrations of a chemical are likely to be harmful. nih.gov Given the persistence of PFAS, even low levels of toxicity can be a concern over the long term.

Interactive Table: Standard Organisms in Aquatic Ecotoxicity Testing

| Organism | Species Name | Trophic Role | Type of Test |

| Green Alga | Pseudokirchneriella subcapitata | Producer | Chronic |

| Water Flea | Daphnia magna | Primary Consumer | Acute & Chronic |

| Rainbow Trout | Oncorhynchus mykiss | Secondary Consumer | Acute & Chronic |

Acute Toxicity Studies

Acute toxicity studies are fundamental in determining the immediate harmful effects of a chemical on aquatic life. For PFOSA, data on acute toxicity remains limited compared to legacy PFAS like PFOS and PFOA. mdpi.com However, studies on related compounds indicate that toxicity can vary significantly between species. For instance, in a broader context of PFAS, PFOS has been shown to be more acutely toxic to some aquatic invertebrates than PFOA. researchgate.net High-content screening has identified PFOSA as a potent developmental toxicant in zebrafish. frontiersin.org

Interactive Table: Acute Toxicity of Related PFAS Compounds in Aquatic Organisms

This table presents data for related PFAS compounds to provide context due to the limited specific data on this compound.

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) |

|---|---|---|---|---|

| PFOS | Daphnia magna | 48h | LC50 | 63-130 |

| PFOA | Daphnia magna | 48h | LC50 | 180-202 |

| PFOS | Neocaridina denticulate (Green neon shrimp) | 96h | LC50 | 10 |

LC50: Lethal concentration that kills 50% of the test organisms.

Chronic Toxicity Studies

Chronic toxicity studies, which examine the effects of long-term exposure to lower concentrations of a chemical, are crucial for understanding the subtle but potentially significant impacts on aquatic populations. There is a recognized lack of sufficient chronic aquatic toxicity data for many PFAS, including PFOSA, which hinders the development of comprehensive water quality guidelines. researchgate.net Studies on PFOS have indicated that chronic exposure can lead to adverse effects at concentrations as low as micrograms per liter, affecting survival and reproduction in species like zebrafish. researchgate.net However, the direct translation of these findings to this compound requires further investigation.

Sub-lethal Effects (e.g., reproduction, growth, behavioral changes)

Exposure to sub-lethal concentrations of PFOSA has been shown to induce a range of adverse effects in aquatic organisms. In zebrafish larvae (Danio rerio), exposure to PFOSA has been linked to cardiotoxicity, including reduced heart rate and cardiac output. acs.org These effects were observed at concentrations as low as 0.1 µg/L. acs.org Further research on zebrafish has demonstrated that PFOSA can be neurotoxic, affecting locomotor activity and altering the transcription of genes related to neurotoxicity. mdpi.comresearchgate.net Specifically, the activity of larval fish was reduced after exposure to 100 µg/L of PFOSA. mdpi.com

Studies on the nematode Caenorhabditis elegans have shown that exposure to PFOSA can significantly inhibit growth in the adult stage. nih.govmdpi.com In the context of broader PFAS effects, endocrine disruption is a significant concern. For example, in the cladoceran Daphnia magna, some PFAS have been shown to decrease vitellogenin content, a biomarker for endocrine disruption. nih.gov

Terrestrial Ecotoxicity Assessments (e.g., soil organisms, plants)

The impact of this compound on terrestrial ecosystems is an area of growing research interest. PFAS can contaminate soil through various pathways, including the application of contaminated sludge and atmospheric deposition. nih.gov Once in the soil, these persistent compounds can pose a risk to soil-dwelling organisms and plants.

Studies on the earthworm Eisenia fetida have shown that PFAS can bioaccumulate in these organisms, with bioaccumulation factors greater than one, indicating that the concentration in the earthworms is higher than in the surrounding soil. nih.gov Research near a fluorochemical plant in Belgium detected PFOS in all terrestrial invertebrate species sampled, with concentrations ranging from 28 to 9,000 ng/g. researchgate.net While specific data for this compound is scarce, these findings suggest a potential for bioaccumulation in terrestrial food chains.

Regarding plants, studies have shown that they can take up PFAS from contaminated soil and water. tandfonline.com While generally exhibiting low toxicity at environmentally relevant concentrations, higher levels of PFAS can impact plant biomass and photosynthetic activity. tandfonline.com Research on the velvetleaf plant (Abutilon theophrasti) has shown that PFOS exposure can lead to stunted growth. researchgate.net

Novel Ecotoxicological Models and Methodologies

To better understand and predict the ecotoxicological risks of the vast number of PFAS, including this compound, researchers are developing and utilizing novel models and methodologies.

In Vitro and In Silico Approaches in Ecotoxicology

In vitro (cell-based) and in silico (computer-based) methods offer promising alternatives to traditional animal testing for assessing the toxicity of chemicals. These approaches can provide mechanistic insights into how a compound exerts its toxic effects. For PFAS, in vitro studies using fish cell lines, such as RTgill-W1, are being used to evaluate cytotoxicity and other cellular responses. gu.se In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the toxicity of PFAS based on their chemical structure. nih.gov These models can help to prioritize which of the thousands of PFAS compounds should be targeted for more detailed toxicological testing. nih.gov

Omics Technologies in Ecotoxicological Research (e.g., transcriptomics, proteomics)

"Omics" technologies, such as transcriptomics (the study of gene expression) and proteomics (the study of proteins), are powerful tools for investigating the molecular-level effects of contaminants. These technologies allow for a broad, untargeted analysis of how an organism responds to chemical exposure.

In ecotoxicological research on PFAS, transcriptomics has been used to identify changes in gene expression related to neurotoxicity, oxidative stress, and apoptosis in zebrafish exposed to PFOSA. mdpi.comresearchgate.net For example, high concentrations of PFOSA were found to induce the expression of genes such as bax, cycs, cat, and sod2 in zebrafish larvae. mdpi.com Proteomics studies are also emerging, aiming to identify the specific protein targets of PFAS, which can help to elucidate their mechanisms of toxicity. scholaris.ca In plants, omics approaches have revealed that even low levels of PFAS can induce oxidative stress and affect key metabolic processes like photosynthesis. tandfonline.com

Comparative Ecotoxicity with Other Per- and Polyfluoroalkyl Substances

The ecotoxicity of heptadecafluoroisooctanesulfonamide and its related compounds is best understood in the context of the broader class of per- and polyfluoroalkyl substances (PFAS). The toxicity of these substances to aquatic life can vary significantly based on the specific chemical structure, including the length of the perfluoroalkyl chain and the nature of the functional group.

Research has increasingly focused on comparing the toxicological profiles of various PFAS to understand the relative risks they pose to ecosystems. Studies have shown that long-chain PFAS, such as perfluorooctane sulfonic acid (PFOS), are generally more toxic and bioaccumulative than their short-chain counterparts. nih.gov The functional group also plays a critical role in the toxicity of these compounds. For instance, substances with a sulfonamide head group have been shown to impart greater bioactivity compared to other functional groups. nih.gov

Perfluorooctanesulfonamide (B106127) (PFOSA), a precursor to PFOS and structurally related to heptadecafluoroisooctanesulfonamide, has been identified as a potent developmental toxicant in aquatic organisms. mdpi.comnih.gov In studies using zebrafish (Danio rerio), PFOSA was found to be more developmentally toxic than many other PFAS compounds screened. nih.gov Exposure to PFOSA has been linked to significant developmental delays, morphological abnormalities, and mortality in zebrafish embryos. mdpi.comnih.gov Furthermore, PFOSA exposure has been shown to disrupt pathways related to hepatotoxicity and lipid transport. nih.gov

The comparative toxicity of different PFAS is often evaluated using standardized ecotoxicological tests that measure endpoints such as survival (LC50 - lethal concentration for 50% of the test population) and immobilization or growth inhibition (EC50 - effective concentration for 50% of the test population). These values provide a quantitative measure to compare the potency of different chemicals.

For example, studies on zebrafish have provided LC50 values for various PFAS, highlighting the differences in their acute toxicity. The 120-hour LC50 for PFOS in zebrafish embryos has been reported to be in the range of 2.2–28.21 mg/L, while for PFOA, it is significantly higher at 200–224.61 mg/L, indicating lower acute toxicity for PFOA. frontiersin.orgresearchgate.net

The following interactive data table provides a summary of reported ecotoxicity values for several PFAS compounds across different aquatic organisms, illustrating the comparative toxicity within this chemical class.

Comparative Ecotoxicity of Selected Per- and Polyfluoroalkyl Substances (PFAS)

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Perfluorooctane sulfonate (PFOS) | Daphnia magna (Water flea) | 48h LC50 | 4.23 x 10⁻⁵ mol/L | nih.gov |

| Perfluorooctanoic acid (PFOA) | Daphnia magna (Water flea) | 48h LC50 | 2.92 x 10⁻⁴ mol/L | nih.gov |

| Perfluorooctane sulfonate (PFOS) | Paracentrotus lividus (Sea urchin) | Acute EC50 | 20 | nih.gov |

| Perfluorooctanoic acid (PFOA) | Paracentrotus lividus (Sea urchin) | Acute EC50 | 110 | nih.gov |

| Perfluorooctane sulfonate (PFOS) | Perna viridis (Green mussel) | 96h LC50 | 68.3 | nih.gov |

| Perfluorooctane sulfonate (PFOS) | Zebrafish (Danio rerio) | 120h LC50 (embryo) | 2.14 | researchgate.net |

| Perfluorohexane sulfonate (PFHxS) | Zebrafish (Danio rerio) | 120h LC50 (embryo) | 14.28 | researchgate.net |

| Perfluorooctanoic acid (PFOA) | Zebrafish (Danio rerio) | 120h LC50 (embryo) | 528.6 | researchgate.net |

| Perfluorobutane sulfonamide (FBSA) | Zebrafish (Danio rerio) | - | Most developmentally toxic in a homologous series | nih.gov |

| Perfluorobutane sulfonate (PFBS) | Zebrafish (Danio rerio) | - | Less toxic than FBSA | nih.gov |

This table is for illustrative purposes and includes data from various sources. Direct comparison should be made with caution due to differences in experimental conditions.

Remediation and Treatment Technologies for Heptadecafluoroisooctanesulphonamide Contamination

Water Treatment Processes

The removal of persistent organic pollutants like Heptadecafluoroisooctanesulphonamide from water sources is a significant environmental challenge. Various technologies have been investigated for the remediation of PFAS contamination, broadly categorized into adsorption, advanced oxidation, and membrane filtration.

Adsorption Technologies

Adsorption is a widely used and relatively mature technology for the removal of PFAS from water. mdpi.com This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption for PFAS is largely influenced by the properties of both the PFAS compound and the adsorbent material, as well as water quality parameters like pH.

For long-chain PFAS such as those in the perfluorooctane (B1214571) sulfonamide family, hydrophobic interactions and electrostatic attraction are the primary mechanisms of adsorption. Various adsorbents have been studied for their efficacy in removing compounds structurally similar to this compound.

Common Adsorbents and Research Findings:

Activated Carbon: Granular activated carbon (GAC) and powdered activated carbon (PAC) are the most common adsorbents used for PFAS removal. nih.gov The vast surface area and porous structure of activated carbon provide numerous sites for PFAS to bind. youtube.com Studies have shown that GAC can effectively remove PFOS and PFOA, with longer-chain PFAS generally exhibiting higher adsorption capacity than shorter-chain ones. mdpi.com However, the presence of other organic matter in the water can compete for adsorption sites, potentially reducing the efficiency and lifespan of the carbon. nih.gov The regeneration of spent activated carbon is also a critical consideration for sustainability and cost-effectiveness. youtube.com

Anion-Exchange Resins: These resins have shown high efficiency and rapid adsorption kinetics for PFAS. nih.gov The positively charged functional groups on the resin surface strongly attract the negatively charged sulfonate group of compounds like PFOS and, by extension, this compound. Anion-exchange resins can have a higher adsorption capacity for PFAS compared to activated carbon. nih.gov

Novel Adsorbents: Research is ongoing into alternative adsorbents to improve performance and reduce costs. Materials like hydrotalcites have demonstrated higher sorption capacities and faster kinetics for PFOS and PFOA compared to activated carbon. researchgate.net Biochars, which are low-cost adsorbents derived from biomass, have also been investigated for their potential in removing organic pollutants. researchgate.net Additionally, aluminum-based water treatment residuals have shown promise for the irreversible adsorption of PFOA and PFOS, particularly at lower pH values. mtu.edumontclair.edu

Table 1: Adsorption Performance for PFOS/PFOA using Various Adsorbents

| Adsorbent | Target Compound | Adsorption Capacity | Removal Efficiency | Key Findings |

| Granular Activated Carbon (GAC) | PFOS/PFOA | Varies with GAC type and water matrix | ≥98% | Effective, but slower kinetics than other methods. nih.gov |

| Anion-Exchange Resin (AER) | PFOS/PFOA | Generally higher than GAC | ≥98% | Rapid adsorption kinetics, reaching equilibrium in 2 hours. nih.gov |

| Multi-walled Carbon Nanotubes (MCN) | PFOS/PFOA | Lower than GAC and AER | ≥98% | High removal efficiency but lower capacity in some studies. nih.gov |

| Aluminum-based Water Treatment Residuals (Al-WTR) | PFOA / PFOS | 0.232 mg/g / 0.316 mg/g (at pH 3.0) | 97.4% / 99.5% (at pH 3.0) | Adsorption is highly effective at lower pH and is largely irreversible. mtu.edumontclair.edu |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.commdpi.com These processes are attractive because they have the potential to break down the highly stable carbon-fluorine (C-F) bonds characteristic of PFAS, leading to their complete mineralization into harmless products like carbon dioxide and fluoride (B91410) ions. researchgate.net However, the efficiency of AOPs for PFAS can be limited by high energy consumption and the potential formation of transformation byproducts. researchgate.netnih.gov

Photochemical oxidation involves the use of light energy, typically ultraviolet (UV) light, often in combination with an oxidizing agent like hydrogen peroxide or persulfate, to generate radicals.

UV/Hydrogen Peroxide (H₂O₂): This process generates hydroxyl radicals, but it has shown limited effectiveness for the degradation of persistent compounds like PFOS and PFOA. researchgate.net

UV/Persulfate (S₂O₈²⁻): The photolysis of persulfate generates sulfate (B86663) radicals (SO₄•⁻), which are also strong oxidants. This method has demonstrated greater success in degrading certain PFAS compared to UV/H₂O₂. mdpi.com

Indirect Photolysis: Studies on N-ethyl perfluorooctane sulfonamido acetate (B1210297) (N-EtFOSAA) and other perfluoroalkanesulfonamides have shown that they can be degraded through indirect photolysis mediated by hydroxyl radicals. acs.org The degradation pathway involves oxidation and N-dealkylation, ultimately forming more persistent end products like perfluorooctane sulfonamide (FOSA) and PFOA. acs.org

Table 2: Performance of Photochemical Oxidation for Related PFAS

| Process | Target Compound | Degradation/Removal Efficiency | Key Findings |

| Indirect Photolysis (with •OH) | N-EtFOSAA, N-EtFOSE, N-EtFOSA | Degradation observed | Leads to the formation of other persistent PFAS like FOSA and PFOA. acs.org |

| UV/Persulfate | PFOA | ~67% in wastewater effluent | Demonstrates the potential of sulfate radicals for PFAS degradation. mdpi.com |

Electrochemical oxidation is a promising technology for PFAS destruction that involves applying an electrical current to a contaminated solution using specialized electrodes. swana.org This process can degrade PFAS through direct electron transfer at the anode surface or through indirect oxidation by electrochemically generated radicals like •OH. youtube.com

The choice of electrode material is critical to the effectiveness of this process. Boron-doped diamond (BDD) electrodes are often favored due to their high oxygen overpotential, which promotes the efficient generation of hydroxyl radicals and direct oxidation of PFAS, leading to complete mineralization. youtube.com Studies have shown that electrochemical oxidation can effectively degrade PFOS and PFOA, although energy consumption can be high. mdpi.com The process is generally more efficient for smaller volumes of concentrated waste, making it suitable for treating retentate from membrane filtration processes. youtube.com

Table 3: Research Findings on Electrochemical Oxidation of PFAS

| Electrode Material | Target Compound | Degradation Efficiency | Key Findings |

| Boron-Doped Diamond (BDD) | PFOS/PFOA | High, can achieve complete mineralization | Considered one of the most effective but energy-intensive AOPs for PFAS. youtube.comyoutube.com |

| Mixed Metal Oxide (MMO) | PFAS | Variable | Lower efficiency and may produce more byproducts compared to BDD. swana.org |

Catalytic oxidation involves the use of a catalyst to enhance the production of reactive oxygen species or to facilitate the degradation reaction at the catalyst's surface.

Photocatalysis: This AOP employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.com Studies on PFOS have shown that TiO₂ photocatalysis can achieve high degradation and defluorination efficiency, particularly at low pH. mdpi.com Modified TiO₂ materials, such as those incorporating silver nanoparticles or created as nanotubes, have been developed to enhance photocatalytic activity. nih.gov A study using a synthesized Fe(III)/PVDF material with UV-C light also demonstrated significant degradation of PFOS over a 72-hour period. widener.edu

Table 4: Photocatalytic Degradation of PFOS

| Catalyst | Target Compound | Degradation Efficiency | Defluorination Efficiency | Key Conditions |

| Biosynthesized TiO₂ Nanoparticles | PFOS | 95.62% | 56.13% | pH 2, 150 min UV irradiation. mdpi.com |

| Fe(III)/PVDF Material | PFOS | Significant degradation | Not specified | 72-hour reaction with UV-C light. widener.edu |

Membrane Filtration Techniques

Membrane filtration is a physical separation process that uses a semi-permeable membrane to remove contaminants from water. High-pressure membrane processes like nanofiltration (NF) and reverse osmosis (RO) are considered highly effective for removing a wide range of PFAS, including both long- and short-chain variants. nih.gov

Reverse Osmosis (RO): RO membranes have very small pore sizes and can reject a high percentage of PFAS, often greater than 99%. mdpi.comnih.gov

Nanofiltration (NF): NF membranes have slightly larger pores than RO membranes but are also highly effective at removing most PFAS. nih.gov

The primary advantage of these technologies is their ability to reliably remove PFAS from water without the use of chemicals or the generation of degradative byproducts. However, membrane filtration is a separation technology, not a destructive one. It produces a concentrated waste stream (retentate) that contains the removed PFAS, which then requires further treatment or disposal, often using destructive technologies like electrochemical oxidation. youtube.com Fouling of the membranes over time is also a consideration that can affect performance and operational costs.

Some studies have explored the use of specialized functionalized membranes to enhance PFAS removal. For example, membranes functionalized with fluorinated silanes have shown high removal efficiency for PFOS and PFOA. nih.gov

Table 5: Efficacy of Membrane Filtration for PFAS Removal

| Membrane Type | Target Compounds | Removal Efficiency | Key Considerations |

| Reverse Osmosis (RO) | Wide range of PFAS | >99% in many cases | Produces a concentrated waste stream requiring further treatment. mdpi.comnih.gov |

| Nanofiltration (NF) | Wide range of PFAS | >97% for most PFAS | Also produces a concentrated waste stream. nih.gov |

| Microfiltration (MF) / Ultrafiltration (UF) | PFAS | Generally ineffective | Pore sizes are too large to effectively remove dissolved PFAS molecules. sullivanny.gov |

Soil and Sediment Remediation Strategies

The strong carbon-fluorine bond in this compound makes it resistant to many conventional remediation techniques. Strategies for its removal from soil and sediment are broadly categorized as in situ (in place) and ex situ (excavated).

In situ remediation involves treating the contaminated material in its original location, which can be more cost-effective and less disruptive than excavation.

Immobilization and Stabilization: This approach aims to reduce the mobility and bioavailability of this compound, thereby preventing its migration into groundwater or uptake by organisms. usgs.gov Various amendments can be mixed into the soil to sorb the contaminant. clu-in.org Activated carbon, particularly in colloidal or granular form, is a common choice. clu-in.orgrsc.org For instance, studies on the closely related PFOS have shown that amendments like powdered activated carbon (PAC) and other commercial sorbents can effectively reduce its leachability from soil. trihydro.com The mechanisms involve hydrophobic interactions between the fluorinated tail of the molecule and the sorbent material, as well as electrostatic interactions. trihydro.com

In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. However, the effectiveness of common oxidants like permanganate (B83412) and persulfate against perfluorinated compounds such as this compound is limited due to the strength of the C-F bond. nih.gov Research has explored enhancing ISCO with heat or other activators, but complete mineralization is difficult to achieve in complex soil matrices. nih.gov

In Situ Chemical Reduction: This is an emerging area of research for PFAS remediation. Some studies have investigated the use of reducing agents to break down these persistent compounds.

A summary of in situ remediation approaches for compounds similar to this compound is presented below:

| Technology | Description | Mechanism of Action | Reported Effectiveness for PFOS/PFAS | References |

| Stabilization/Solidification (S/S) | Mixing binding agents into contaminated soil to physically trap or chemically bind contaminants. | Reduces contaminant mobility and leaching by creating a solid matrix. | Can reduce leachability by over 99% with specific amendments. | trihydro.com |

| Colloidal Activated Carbon (CAC) Injection | Injection of fine particles of activated carbon into the subsurface to form a permeable reactive barrier. | Adsorbs PFAS from groundwater, preventing plume migration. | Field studies have shown >99% reduction in PFAS concentrations in groundwater. | rsc.org |

| In Situ Chemical Oxidation (ISCO) | Introduction of chemical oxidants (e.g., persulfate, permanganate) to degrade contaminants. | Limited effectiveness against PFOS; some degradation of PFOA observed under specific conditions. | Generally low degradation rates for PFOS. | nih.gov |

Ex situ methods involve the excavation of contaminated soil and sediment for treatment, allowing for more aggressive and controlled remediation conditions.

Excavation and Landfilling: A common, though not ideal, management option involves the removal of contaminated soil and its disposal in a permitted landfill. squarespace.com This method isolates the contaminant but does not destroy it, potentially creating a long-term liability. squarespace.com

Thermal Treatment: High-temperature processes can be effective in destroying this compound.

Incineration: This process uses very high temperatures (typically >1,100°C) to mineralize the compound. clu-in.org However, there are public concerns about potential incomplete combustion and the release of harmful byproducts into the atmosphere. itrcweb.org

Thermal Desorption: This technique heats the soil to a temperature high enough to vaporize the contaminants, which are then collected and treated in a separate unit. itrcweb.org This can be a more controlled thermal process than direct incineration.

Soil Washing: This technology uses a liquid solution to separate or dissolve contaminants from the soil. nih.govacs.org The process typically involves physical separation of soil particles, with the contaminants often concentrating in the fine-grained fraction. itrcweb.orgnih.gov Chemical amendments can be added to the washing solution to enhance the desorption of PFAS. nih.gov The resulting contaminated liquid then requires further treatment. acs.org

The following table summarizes key ex situ remediation technologies:

| Technology | Description | Mechanism of Action | Reported Effectiveness for PFOS/PFAS | References |

| Incineration | High-temperature combustion of excavated soil. | Complete destruction of PFAS molecules at sufficiently high temperatures. | Considered a "gold standard" for destruction but with concerns about off-gas emissions. | itrcweb.org |

| Thermal Desorption | Heating soil to volatilize contaminants, followed by off-gas treatment. | Separation of PFAS from soil for subsequent destruction. | Can be effective in removing PFAS from soil. | itrcweb.org |